![molecular formula C17H13F3N4O2S B2706466 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 896330-53-3](/img/structure/B2706466.png)
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide” is a chemical substance with potential for diverse scientific research applications. Its molecular formula is C17H13F3N4O2S and its molecular weight is 394.3709296 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C17H13F3N4O2S. It contains a pyridotriazine ring system, which is a type of heterocyclic compound. This ring system is substituted with a methyl group and an oxo group. The compound also contains a sulfanyl group linked to an acetamide moiety, which is further substituted with a trifluoromethylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. It has a molecular weight of 394.3709296 . Other properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on compounds with a similar structural motif, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has shown interest in understanding the molecular conformations and interactions. Studies have detailed the crystal structures of related compounds, revealing their folded conformation and intramolecular hydrogen bonding that stabilizes this conformation (Subasri et al., 2016). These insights into molecular geometry and interactions can be crucial for designing compounds with desired physical and chemical properties.
Antimicrobial Activity
Compounds featuring sulfanyl and acetamide groups have been explored for their antimicrobial properties. A study synthesized a series of new thiazolidin-4-one derivatives to assess their antimicrobial activity. The research found that these compounds showed in vitro antibacterial activity against various pathogens, indicating the potential utility of similar compounds in developing new antimicrobial agents (Baviskar et al., 2013).
Synthesis and Structural Elucidation
Further research into compounds with related structures focuses on synthesis and structural elucidation, aiming to establish the relationship between structure and activity. For example, a study on the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives explored their antibacterial, antifungal, and anti-tuberculosis activity. This highlights the interest in synthesizing novel compounds to explore their potential biological activities and applications (MahyavanshiJyotindra et al., 2011).
Theoretical and Computational Studies
There is also interest in theoretical investigations to predict the activity of sulfonamide derivatives, as seen in studies exploring their potential as antimalarial agents and for COVID-19 drug development. Such research combines computational calculations and molecular docking studies to identify promising candidates for further experimental validation (Fahim & Ismael, 2021).
Propiedades
IUPAC Name |
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S/c1-10-5-6-24-13(7-10)22-15(23-16(24)26)27-9-14(25)21-12-4-2-3-11(8-12)17(18,19)20/h2-8H,9H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCPNSNQJMVKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

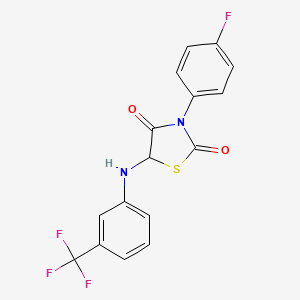
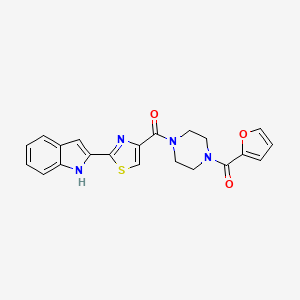

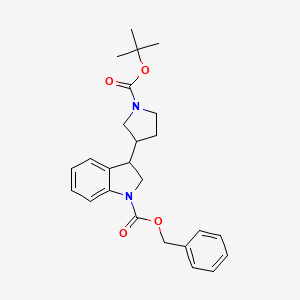
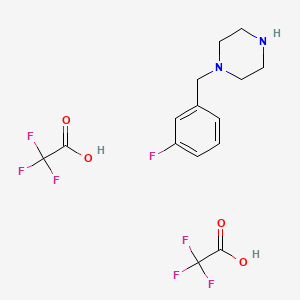
![2-[(3-Methylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2706391.png)
![2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol](/img/structure/B2706392.png)

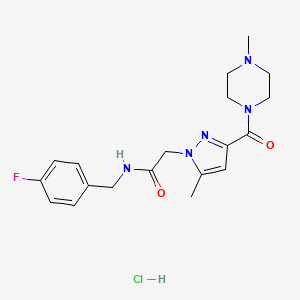
![(E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine](/img/structure/B2706400.png)
![6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2706401.png)
![3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2706404.png)

